![molecular formula C10H11N3O B3135809 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 40480-54-4](/img/structure/B3135809.png)
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one
Overview
Description
5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one (5-AMPP) is a synthetic organic compound with a wide range of applications in scientific research. This compound is a versatile building block for organic synthesis and has been used in the synthesis of various drugs, polymers, and other materials. It has also been used as a model compound for studying the mechanism of action of various biological systems.
Scientific Research Applications
Crystal Structure Analysis
- 5-Amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, a related compound, has been analyzed for its crystal and molecular structure using X-ray diffraction. This analysis helps establish the predominant tautomeric form of the 3-pyrazolone ring in solid state, which is crucial for understanding the compound's chemical behavior (Kimura, 1986).
Reactivity and Molecular Structure
- The molecular and crystal structure of 5-amino-2, 4-dihydro-2-phenyl-3H-pyrazol-3-one was examined to establish its predominant tautomeric form. The study of intermolecular hydrogen bonds formed in the crystal provides insights into the compound's reactivity and potential applications (Kimura, Okabayashi, & Yasuoka, 1984).
Synthesis of Derivatives
- The synthesis of 5-amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones has been explored. This process involves the reaction with activated lactams, which could lead to the development of novel compounds with varied applications (Nazarenko, Bova, Polovinko, & Tolmachev, 2008).
Spectroscopic and Spectrophotometric Investigations
- New Schiff base ligands derived from 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one have been prepared and characterized using various spectroscopic techniques. Understanding the tautomeric equilibria of these compounds is essential for their application in different scientific fields (Hayvalı, Unver, & Svoboda, 2010).
Reactivity of Ring Substituents
- A comprehensive study on the reactivity of pyrazol-3-one derivatives, including 5-aminopyrazol-3-ones, highlights various chemical reactions these compounds can undergo. This knowledge is pivotal for their use in synthetic chemistry and potential pharmaceutical applications (Varvounis, Fiamegos, & Pilidis, 2007).
properties
IUPAC Name |
5-amino-2-(4-methylphenyl)-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGSXRTQTXGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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